Cas no 591235-76-6 (4-(Phenoxymethyl)benzoyl chloride)
4-(Phenoxymethyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Phenoxymethyl)benzoyl chloride
- 4-Phenoxymethyl-benzoesaeure-chlorid
- 4-phenoxymethyl-benzoyl chloride
- 4-Phenoxymethyl-benzoylchlorid
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- MDL: MFCD09966153
Computed Properties
- Exact Mass: 246.04500
Experimental Properties
- PSA: 26.30000
- LogP: 3.64460
4-(Phenoxymethyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB222994-1 g |
4-(Phenoxymethyl)benzoyl chloride, 95%; . |
591235-76-6 | 95% | 1g |
€257.30 | 2023-02-22 | |
| abcr | AB222994-1g |
4-(Phenoxymethyl)benzoyl chloride, 95%; . |
591235-76-6 | 95% | 1g |
€272.00 | 2025-04-17 |
4-(Phenoxymethyl)benzoyl chloride Suppliers
4-(Phenoxymethyl)benzoyl chloride Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-(Phenoxymethyl)benzoyl chloride
Introduction to 4-(Phenoxymethyl)benzoyl chloride (CAS No. 591235-76-6)
4-(Phenoxymethyl)benzoyl chloride, identified by its Chemical Abstracts Service (CAS) number 591235-76-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its benzoyl chloride moiety and phenoxymethyl substituent, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
The benzoyl chloride functional group in 4-(Phenoxymethyl)benzoyl chloride is well-known for its reactivity in forming amides and esters, which are fundamental transformations in medicinal chemistry. This reactivity has been leveraged in the synthesis of peptide mimetics and other small-molecule drugs. Additionally, the phenoxymethyl group introduces a hydroxyl-containing aromatic ring, which can participate in hydrogen bonding interactions and influence the pharmacokinetic properties of derived compounds.
In recent years, 4-(Phenoxymethyl)benzoyl chloride has been explored in the context of drug discovery efforts aimed at modulating neurotransmitter systems. For instance, derivatives of this compound have shown promise as potential monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications allows for the optimization of binding affinity and selectivity.
Moreover, the pharmaceutical industry has been increasingly interested in leveraging 4-(Phenoxymethyl)benzoyl chloride for the development of anti-inflammatory agents. The benzoyl chloride moiety can be coupled with bioactive scaffolds to generate novel molecules that interact with inflammatory pathways. Preclinical studies have demonstrated that certain derivatives exhibit significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings highlight the compound's potential as a lead structure for further medicinal chemistry optimization.
From a synthetic chemistry perspective, 4-(Phenoxymethyl)benzoyl chloride offers a straightforward route to complex molecular architectures. Its utility in constructing heterocyclic compounds has been demonstrated through various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of diverse functional groups, expanding the chemical space accessible for drug discovery. The compound's compatibility with palladium-catalyzed reactions makes it particularly useful in modern synthetic methodologies.
The biological activity of 4-(Phenoxymethyl)benzoyl chloride and its derivatives has also been investigated in the context of cancer therapy. Research indicates that certain benzoyl chloride-based compounds can induce apoptosis in tumor cells by modulating intracellular signaling pathways. The phenoxymethyl group's ability to interact with biological targets such as kinases and transcription factors has been exploited to design molecules with potent antitumor effects. Ongoing studies aim to elucidate the mechanistic basis of these interactions to guide future drug development strategies.
In addition to its pharmaceutical applications, 4-(Phenoxymethyl)benzoyl chloride finds utility in materials science and agrochemical research. Its reactivity allows for the synthesis of functionalized polymers and coatings with enhanced mechanical or chemical properties. In agrochemistry, derivatives of this compound have been explored as potential bioactive agents for pest control, demonstrating efficacy against various agricultural pathogens.
The synthesis of 4-(Phenoxymethyl)benzoyl chloride itself involves well-established organic protocols, typically starting from readily available precursors such as phenol derivatives and benzoyl halides. Advances in synthetic techniques have improved both yield and purity, making large-scale production feasible for industrial applications. Process optimization efforts continue to focus on minimizing waste generation and enhancing reaction efficiency, aligning with green chemistry principles.
As research progresses, the therapeutic potential of 4-(Phenoxymethyl)benzoyl chloride continues to be uncovered through innovative chemical biology approaches. High-throughput screening campaigns have identified novel derivatives with enhanced pharmacological profiles, paving the way for next-generation therapeutics. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality, ensuring that patients benefit from cutting-edge treatments derived from this versatile intermediate.
In conclusion, 4-(Phenoxymethyl)benzoyl chloride (CAS No. 591235-76-6) represents a cornerstone compound in modern drug discovery and synthetic chemistry. Its unique structural features enable diverse applications across multiple therapeutic areas, from neurology to oncology. As our understanding of biological systems deepens, the importance of such versatile intermediates will only continue to grow, driving innovation in pharmaceutical development.
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